![molecular formula C21H21N3O2 B2990263 N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034253-94-4](/img/structure/B2990263.png)
N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-methoxyphenyl)propanamide, also known as BIP-3, is a chemical compound that has been extensively studied for its potential use in scientific research. BIP-3 is a small molecule inhibitor that targets the protein-protein interaction between two key proteins, FKBP12 and ryanodine receptor (RyR). This interaction is involved in the regulation of calcium release from the sarcoplasmic reticulum (SR) in muscle cells. BIP-3 has been shown to inhibit this interaction, leading to a decrease in calcium release and muscle relaxation.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
Secondary metabolites from the endophytic Botryosphaeria dothidea, including compounds structurally similar to N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-methoxyphenyl)propanamide, demonstrated significant antimicrobial, antioxidant, and cytotoxic activities. This suggests potential applications in developing new antimicrobial and antioxidant agents (Xiao et al., 2014).
Anticancer and Antileishmanial Activities
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, bearing resemblance in functional groups to the compound , showed promising antioxidant and anticancer activities. Such compounds were more cytotoxic against certain cancer cell lines, indicating their potential in cancer therapy and as antioxidants (Tumosienė et al., 2020).
Anti-inflammatory Agents
Research into compounds with similar functionalities has led to the discovery of molecules with potential anti-inflammatory properties. This research domain underscores the versatility of such compounds in designing new therapeutic agents to manage inflammation-related conditions (Deplano et al., 2021).
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-26-19-7-4-16(5-8-19)6-9-20(25)24-15-18-3-2-12-23-21(18)17-10-13-22-14-11-17/h2-5,7-8,10-14H,6,9,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOGHYJXKUWHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-methoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2990181.png)
![1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2990183.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2990184.png)
![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide](/img/structure/B2990185.png)
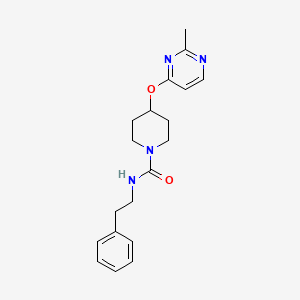
![1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2990189.png)
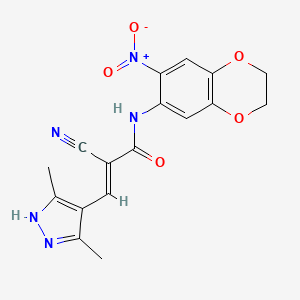
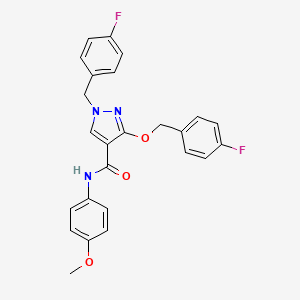
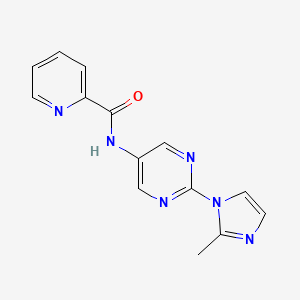
![11-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene](/img/structure/B2990195.png)
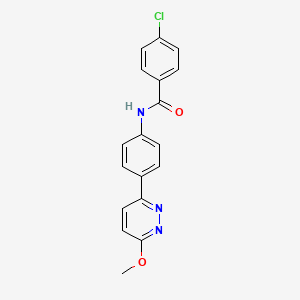
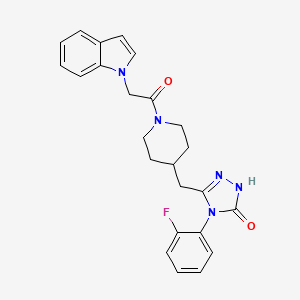
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2990200.png)
![1-(2-((4-fluorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2990203.png)